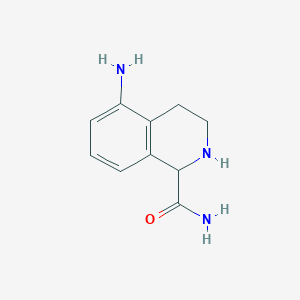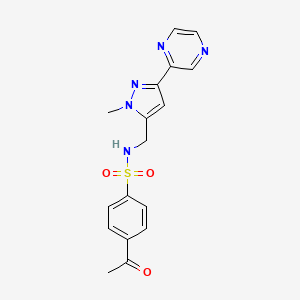
4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using a specific method. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.
Starting Materials
4-acetylsulfanilamide, 2-bromo-3-methylpyrazine, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, sodium hydride, methyl iodide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethanol
Reaction
Step 1: Synthesis of 4-acetyl-2-bromo-3-methylbenzenesulfonamide by reacting 4-acetylsulfanilamide with 2-bromo-3-methylpyrazine in the presence of sodium hydride., Step 2: Synthesis of 4-acetyl-N-(2-bromo-3-methylbenzenesulfonyl)benzenesulfonamide by reacting the intermediate product from step 1 with sulfuric acid., Step 3: Synthesis of 4-acetyl-N-(2-bromo-3-methylbenzenesulfonyl)-N-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide by reacting the intermediate product from step 2 with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in the presence of sodium bicarbonate., Step 4: Synthesis of 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide by reacting the intermediate product from step 3 with methyl iodide in the presence of sodium bicarbonate., Step 5: Synthesis of 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide by reacting the intermediate product from step 4 with acetic anhydride in the presence of sodium acetate., Step 6: Purification of the final product by recrystallization from ethanol and water.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their cell wall synthesis. It is also believed to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells. The compound has been found to be non-toxic to normal cells and has shown no adverse effects on the liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide in lab experiments are its potential antibacterial, antifungal, and anticancer properties. The compound has been shown to be non-toxic to normal cells and has no adverse effects on liver and kidney function. The limitations of using the compound in lab experiments are its limited solubility in water and its potential cytotoxicity at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide. One potential direction is its use as a chemotherapeutic agent for the treatment of cancer. Another potential direction is its use as an antibacterial and antifungal agent for the treatment of infections. The compound can also be modified to improve its solubility and reduce its cytotoxicity. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been tested against different cancer cell lines and has shown potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-acetyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12(23)13-3-5-15(6-4-13)26(24,25)20-10-14-9-16(21-22(14)2)17-11-18-7-8-19-17/h3-9,11,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBXXVUYDLVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2903483.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2903487.png)

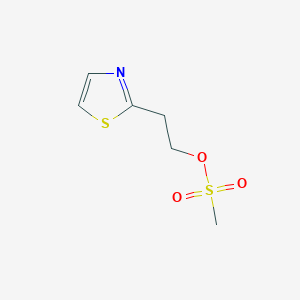
![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
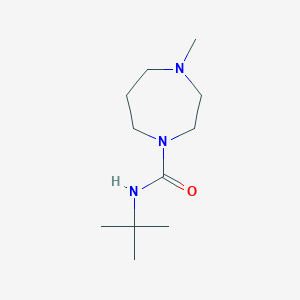
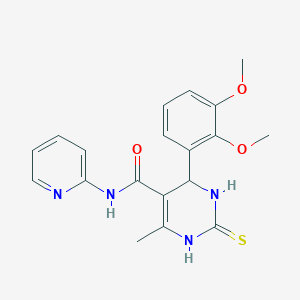
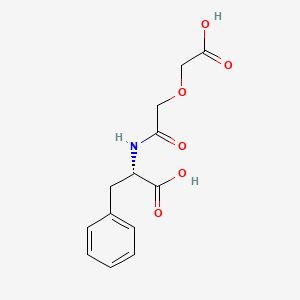
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B2903498.png)
![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)
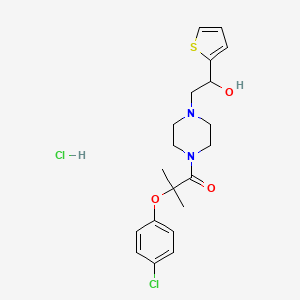
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)
